2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
2-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS: 851409-22-8) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- 3-Phenyl substituent: Enhances lipophilicity and may influence target binding via aromatic interactions.
- Molecular formula: C₂₃H₂₉N₃O₂S₂; molecular weight: 443.6253 g/mol.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c30-23(28-14-11-20(12-15-28)17-19-7-3-1-4-8-19)18-33-26-27-22-13-16-32-24(22)25(31)29(26)21-9-5-2-6-10-21/h1-10,20H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGKJDZXNTFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts, such as bistriphenylphosphine palladium dichloride, enhance coupling efficiency in aryl halide intermediates. For example, Suzuki-Miyaura coupling introduces aromatic groups with yields exceeding 90% under nitrogen atmosphere.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR : Key signals include δ 4.2 ppm (piperidine -CH₂-), δ 3.7 ppm (amide -CO-N-), and δ 7.3–7.5 ppm (phenyl protons).
- ¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm, while thiophene carbons resonate at δ 110–125 ppm.
Challenges and Solutions
Regioselectivity in Cyclization
Competing pathways may yield 3H or 4H tautomers. X-ray crystallography confirms the 3H configuration in the final product, stabilized by intramolecular hydrogen bonding.
Steric Hindrance in Amide Coupling
Bulky 4-benzylpiperidine necessitates slow addition of bromoacetyl bromide to minimize dimerization.
Industrial-Scale Considerations
ChemDiv Inc. reports kilogram-scale synthesis using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Quality control via high-performance liquid chromatography (HPLC) ensures ≥98% purity for screening libraries.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylpiperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, thienopyrimidine derivatives have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways . This makes the compound a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets suggests applications in treating diseases such as cancer, inflammation, and neurological disorders .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its multifunctional nature allows for diverse applications in material science .
Mechanism of Action
The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, affecting neurotransmitter levels in the brain . The thienopyrimidine core can inhibit enzymes such as kinases, disrupting cell signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Thieno[2,3-d]pyrimidin-4-one Derivatives
- 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: N/A): Structural differences: Ethyl group at position 3 (vs. phenyl in target), dimethyl substitution on the thiophene ring, and a 4-fluorophenyl in the side chain. Impact: Reduced aromaticity and increased steric bulk may lower binding affinity compared to the phenyl-substituted target compound .
Pyrido[3,4-d]pyrimidin-4-one Derivatives
- 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., Compound 51d): Replaces the thiophene ring with pyridine, altering electronic properties and solubility.
Substituent Variations
Phenyl Group Modifications
- 3-(4-Methylphenyl) Analog (CAS: 686772-00-9): Structure: 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-thieno[3,2-d]pyrimidin-4-one.
- 3-(4-Nitrophenyl) Derivative (CAS: 862806-57-3): Structure: 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-thieno[3,2-d]pyrimidin-4-one. Impact: Nitro group significantly increases polarity, reducing cell permeability but improving solubility .
Side Chain Heterocycles
- 4-Benzylpiperidine vs. Morpholine (CAS: 862806-57-3): Morpholine analog: Replaces piperidine with a morpholine ring, increasing polarity and hydrogen-bonding capacity.
- Azepan-1-yl Derivative (CAS: N/A): Structure: 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenylmethyl)-pyrido-thieno[3,2-d]pyrimidin-4-one. Impact: Seven-membered azepane ring introduces conformational flexibility, possibly affecting binding kinetics .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s benzylpiperidine group balances lipophilicity (LogP ~3.5) and moderate solubility.
- Morpholine derivatives exhibit higher solubility due to polarity but may suffer from reduced membrane permeability.
Biological Activity
The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound with significant potential for various biological applications. Its complex structure incorporates a thieno[3,2-d]pyrimidin-4-one core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 491.7 g/mol. The presence of functional groups such as the sulfanyl group and the piperidine moiety enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O2S2 |
| Molecular Weight | 491.7 g/mol |
| IUPAC Name | 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| InChI Key | IKTOSCSPZHBQSJ-UHFFFAOYSA-N |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities , particularly in the realm of cancer therapy. It has been identified as a potential tankyrase inhibitor , which plays a crucial role in cellular processes such as proliferation and apoptosis. The inhibition of tankyrase can lead to reduced tumor growth and enhanced cancer treatment efficacy.
The mechanism of action involves interaction with specific molecular targets and pathways. This compound may modulate neurotransmitter receptors or enzymes, leading to various physiological effects. Research has shown that it can bind to proteins involved in cell signaling and regulation, particularly those related to cancer pathways.
Case Studies and Research Findings
- Cancer Treatment : In vitro studies have demonstrated that compounds similar to this one exhibit anti-cancer properties by inhibiting tankyrase activity. For instance, a study highlighted the effectiveness of related thieno[3,2-d]pyrimidin derivatives in reducing cell viability in cancer cell lines .
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial activities against various bacterial strains. A series of derivatives were tested for their efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in treating infections .
- Neurological Applications : The structural features of this compound suggest possible use in treating neurological disorders due to its interaction with neurotransmitter systems. Research into piperidine derivatives has revealed their potential as selective MAO-B inhibitors .
Comparative Analysis with Related Compounds
The biological activity of This compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidin | Similar thieno-pyrimidine core | Potential anti-cancer properties |
| 6-methylthieno[3,2-d]pyrimidin derivatives | Variations in substituents | Varying biological activities |
| Tankyrase inhibitors | Targeting similar pathways | Focused on cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
